Boc-Dab(Alloc)-OH.DCHA, also known as N-alpha-tert-butyloxycarbonyl-N-gamma-allyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylamine salt, is a compound utilized primarily in peptide synthesis. This compound features a complex structure that includes a tert-butyloxycarbonyl (Boc) protecting group and an allyloxycarbonyl (Alloc) group, which are commonly used to protect amine functionalities during synthetic procedures. The molecular formula of Boc-Dab(Alloc)-OH.DCHA is C25H45N3O6, with a molar mass of 483.64 g/mol. It appears as a solid and is typically stored under inert gas conditions to maintain stability .
The synthesis of Boc-Dab(Alloc)-OH.DCHA typically involves several steps:
Boc-Dab(Alloc)-OH.DCHA is primarily used in peptide synthesis, particularly for constructing peptides with complex sequences that require precise control over functional group protection and reactivity. Its ability to facilitate selective deprotection makes it valuable in synthesizing biologically active peptides and potential drug candidates .
Research on interaction studies involving Boc-Dab(Alloc)-OH.DCHA focuses on its role in peptide synthesis and its interactions with various coupling reagents. Its protective groups allow for the formation of stable intermediates that can be analyzed for their reactivity and stability under different conditions. Further studies may explore its interactions with biological targets to assess its potential therapeutic applications .
Boc-Dab(Alloc)-OH.DCHA shares similarities with several other compounds used in peptide synthesis, including:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Boc-Dap(Boc)-OH | Contains two Boc protecting groups | Enhanced stability during synthesis |
| Fmoc-Dab(Alloc)-OH | Uses Fmoc protection instead of Boc | Different deprotection strategy |
| Alloc-Dab-OH | Lacks the Boc protecting group | Simpler structure but less stability |
| Boc-Lys(Alloc)-OH | Incorporates lysine with similar protective groups | Useful for synthesizing peptides with lysine residues |
Boc-Dab(Alloc)-OH.DCHA's unique combination of both Boc and Alloc protecting groups allows for greater flexibility and control during peptide synthesis compared to other compounds listed above, making it particularly useful for complex peptide sequences .
The synthesis of Boc-Dab(Alloc)-OH.DCHA follows a sequential protection strategy to ensure regioselective functionalization of the α- and γ-amino groups of 2,4-diaminobutyric acid (Dab). The process involves three principal stages:
Boc Protection of the α-Amino Group:
The α-amino group of Dab is protected first using di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system (e.g., 1,4-dioxane/water) at pH 9–10. This step typically achieves >95% yield under mild conditions (0–5°C, 4–6 hours). The Boc group’s stability under basic conditions ensures compatibility with subsequent reactions.
Alloc Protection of the γ-Amino Group:
The γ-amino group is then protected with allyloxycarbonyl chloride (Alloc-Cl) or its succinimidyl ester (Alloc-Osu) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Catalytic N,N-diisopropylethylamine (DIPEA) facilitates the reaction, which proceeds at room temperature for 12–16 hours.
Salt Formation with Dicyclohexylamine:
The free carboxylic acid intermediate is converted to its DCHA salt via titration with dicyclohexylamine in ethyl acetate. This step improves product crystallinity, facilitating purification by recrystallization.
Table 1: Key Reaction Parameters for Stepwise Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃ | Dioxane/H₂O | 0–5°C | 6 h | 95% |
| Alloc Protection | Alloc-Osu, DIPEA | DCM | 25°C | 16 h | 85% |
| DCHA Salt Formation | Dicyclohexylamine | Ethyl Acetate | 25°C | 2 h | 90% |
The introduction of the Alloc group in Boc-protected Dab derivatives requires precise optimization to avoid premature deprotection or side reactions. Key advancements include:
Recent studies demonstrate that microwave-assisted synthesis (50°C, 30 minutes) reduces reaction times by 70% while maintaining >80% yield, though scalability remains under investigation.
The DCHA counterion serves multiple critical roles in the final product:
Enhanced Crystallinity:
DCHA forms a stable crystalline complex with the carboxylic acid moiety, enabling high-purity isolation via filtration (99.5% purity by HPLC).
Acid Stability:
The DCHA salt protects the carboxylic acid during Boc deprotection with trifluoroacetic acid (TFA), preventing undesired side reactions.
Solubility Modulation:
Compared to sodium or potassium salts, the DCHA derivative exhibits optimal solubility in organic solvents (e.g., 15 mg/mL in DCM), streamlining solid-phase peptide synthesis workflows.
Table 2: Comparative Properties of Carboxylic Acid Salts
| Counterion | Solubility in DCM (mg/mL) | Melting Point (°C) | Acid Stability |
|---|---|---|---|
| DCHA | 15 | 142–145 | High |
| Sodium | <1 | >200 | Moderate |
| TEA | 8 | 98–101 | Low |
The tert-butoxycarbonyl/allyloxycarbonyl protection system represents a quasi-orthogonal approach in solid-phase peptide synthesis, where protecting groups can be removed selectively but not with complete independence [5] [6]. The term "quasi-orthogonal" was established to distinguish protection schemes where both protecting groups share similar chemical lability characteristics, yet maintain sufficient selectivity for sequential deprotection [6] [7].
In the context of tert-butoxycarbonyl-2,4-diaminobutyric acid-allyloxycarbonyl-dicyclohexylamine, the tert-butoxycarbonyl group exhibits acid-labile properties, requiring trifluoroacetic acid concentrations of 25-95% for complete removal [5] [8]. The deprotection mechanism proceeds through acid-catalyzed carbocation formation, where the tertiary carbocation intermediate is stabilized by the electron-donating methyl groups [9] [8]. Typical deprotection conditions involve treatment with trifluoroacetic acid for 2-30 minutes at room temperature [8] [10].
The allyloxycarbonyl protecting group demonstrates selectivity through transition metal-mediated deprotection mechanisms [11] [12] [13]. Palladium-catalyzed allyl transfer reactions facilitate the removal of allyloxycarbonyl groups under neutral to mildly basic conditions using tetrakis(triphenylphosphine)palladium(0) as catalyst with morpholine or phenylsilane as allyl scavengers [12] [13]. This process typically requires 30-60 minutes for completion and proceeds through formation of π-allyl palladium intermediates [11] [14].
The quasi-orthogonal nature of this system arises from the differential acid sensitivity between tert-butoxycarbonyl and allyloxycarbonyl groups [6] [15]. While both groups can potentially be cleaved under strongly acidic conditions, the allyloxycarbonyl group demonstrates significantly greater acid stability, allowing for selective tert-butoxycarbonyl removal in the presence of allyloxycarbonyl protection [15] [16]. This selectivity enables controlled deprotection sequences essential for complex peptide synthesis applications [5] [17].
| Protecting Group | Deprotection Conditions | Reaction Time | Mechanism |
|---|---|---|---|
| tert-butoxycarbonyl | Trifluoroacetic acid, 25-95% | 2-30 minutes | Acid-catalyzed carbocation formation |
| Allyloxycarbonyl | Palladium(0) catalyst, morpholine/phenylsilane | 30-60 minutes | Palladium-catalyzed allyl transfer |
| Fluorenylmethyloxycarbonyl | Piperidine, 20% in dimethylformamide | 5-20 minutes | Base-catalyzed β-elimination |
| tert-butyl | Trifluoroacetic acid, 95% | 90-120 minutes | Acid-catalyzed carbocation formation |
The fundamental distinction between acid-labile and transition metal-mediated deprotection mechanisms lies in their reaction conditions, selectivity profiles, and compatibility with sensitive functional groups [11] [8] [18]. Acid-labile deprotection, exemplified by tert-butoxycarbonyl group removal, operates under strongly acidic conditions with pH values typically below 1 [8] [19]. These conditions can promote unwanted side reactions including aspartimide formation from aspartic acid residues and peptide backbone fragmentation [8] [18].
Trifluoroacetic acid-mediated deprotection proceeds through heterolytic cleavage of the carbon-oxygen bond, generating carbocation intermediates that are subsequently quenched by nucleophilic attack from water or trifluoroacetate anions [9] [8]. The reaction kinetics are influenced by carbocation stability, with tertiary carbocations such as those formed from tert-butoxycarbonyl groups demonstrating rapid deprotection rates [20]. However, prolonged exposure to acidic conditions can lead to trifluoroacetylation of amino groups through formation of trifluoroacetoxymethyl intermediates on the resin support [18].
Transition metal-mediated deprotection, particularly palladium-catalyzed allyl group removal, operates under neutral to mildly basic conditions with pH values ranging from 7-8 [11] [12] [13]. The mechanism involves coordination of the palladium catalyst to the alkene moiety, followed by nucleophilic attack by the allyl scavenger and subsequent π-allyl complex formation [11] [14]. This process demonstrates exceptional chemoselectivity, leaving acid-sensitive protecting groups and peptide bonds intact [12] [13].
The palladium-catalyzed deprotection system offers superior functional group compatibility compared to acid-labile methods [11] [12]. Base-sensitive functionalities, ester linkages, and acid-labile protecting groups remain unaffected during allyloxycarbonyl removal [13] [21]. Additionally, the neutral reaction conditions minimize peptide aggregation and secondary structure formation that can complicate synthesis of hydrophobic sequences [12] [22].
| Parameter | Acid-Labile (Trifluoroacetic Acid) | Transition Metal-Mediated (Palladium) |
|---|---|---|
| Reaction Conditions | Strongly acidic (pH < 1) | Neutral to mildly basic (pH 7-8) |
| Selectivity | Moderate to high | Very high |
| Reaction Time | Minutes to hours | Minutes to hours |
| Side Reactions | Aspartimide formation, peptide fragmentation | Minimal with proper conditions |
| Functional Group Compatibility | Limited (acid-sensitive groups affected) | Broad (compatible with most groups) |
| Cost | Low | Moderate to high |
| Environmental Impact | High (trifluoroacetic acid waste) | Moderate (metal catalyst) |
| Scalability | Excellent | Good |
The integration of tert-butoxycarbonyl/allyloxycarbonyl protection with fluorenylmethyloxycarbonyl/tert-butyl schemes represents an advanced strategy for complex peptide synthesis requiring multiple levels of orthogonal protection [21] [17] [23]. The fluorenylmethyloxycarbonyl/tert-butyl system constitutes a truly orthogonal protection scheme, where the fluorenylmethyloxycarbonyl group is removed under basic conditions using piperidine, while tert-butyl-based side chain protecting groups are cleaved with trifluoroacetic acid [5] [24] [23].
Hybrid protection approaches combining these systems enable the synthesis of peptides with complex architectures, including cyclic peptides, branched sequences, and peptides requiring selective side chain modifications [21] [17]. The compatibility between allyloxycarbonyl and fluorenylmethyloxycarbonyl/tert-butyl protection stems from the distinct deprotection mechanisms employed [21] [23]. Palladium-catalyzed allyloxycarbonyl removal does not affect fluorenylmethyloxycarbonyl groups, which require basic conditions for deprotection [13] [21].
The strategic application of hybrid protection schemes allows for stepwise peptide assembly with controlled deprotection sequences [21] [17]. For instance, initial fluorenylmethyloxycarbonyl removal enables standard solid-phase peptide synthesis elongation, while subsequent allyloxycarbonyl deprotection provides access to side chain functionalities for further modifications [21] [23]. This approach has proven particularly valuable in the synthesis of insulin analogs and other complex therapeutic peptides [21].
Research findings demonstrate that hybrid protection strategies require careful optimization of reaction conditions to prevent cross-reactivity between different protecting group systems [21] [17]. The presence of palladium catalysts during allyloxycarbonyl removal can potentially interfere with subsequent fluorenylmethyloxycarbonyl deprotection if residual metal remains bound to the peptide or resin [21]. Therefore, thorough washing procedures and metal scavenging steps are essential for successful implementation of hybrid approaches [12] [21].
| Protection System | Orthogonality | N-terminal Protection | Side Chain Protection | Compatibility |
|---|---|---|---|---|
| Fluorenylmethyloxycarbonyl/tert-butyl | Truly orthogonal | Base-labile (Fluorenylmethyloxycarbonyl) | Acid-labile (tert-butyl) | Excellent |
| tert-Butoxycarbonyl/Benzyl | Quasi-orthogonal | Acid-labile (tert-Butoxycarbonyl) | Acid-labile (Benzyl) | Good |
| tert-Butoxycarbonyl/Allyloxycarbonyl | Quasi-orthogonal | Acid-labile (tert-Butoxycarbonyl) | Palladium-catalyzed (Allyloxycarbonyl) | Good |
| Fluorenylmethyloxycarbonyl/Allyloxycarbonyl | Truly orthogonal | Base-labile (Fluorenylmethyloxycarbonyl) | Palladium-catalyzed (Allyloxycarbonyl) | Excellent |
| Allyloxycarbonyl/tert-butyl | Truly orthogonal | Palladium-catalyzed (Allyloxycarbonyl) | Acid-labile (tert-butyl) | Excellent |